molecular formula C18H25NO5S B13049870 Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Cat. No.: B13049870
M. Wt: 367.5 g/mol
InChI Key: LMEISTCBSHRITR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a synthetic organic compound characterized by a tetrahydrofuran (THF) ring substituted with an allyl group, a sulfonamido moiety linked to a 4-methylphenyl group, and an ethyl ester functional group. The compound’s unique features—such as the allyl-THF scaffold and sulfonamido-acetate backbone—distinguish it from conventional sulfonylurea herbicides or triazine derivatives described in the evidence (e.g., metsulfuron methyl ester) .

Properties

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(2-prop-2-enyloxolan-3-yl)acetate

InChI

InChI=1S/C18H25NO5S/c1-4-6-16-15(11-12-24-16)17(18(20)23-5-2)19-25(21,22)14-9-7-13(3)8-10-14/h4,7-10,15-17,19H,1,5-6,11-12H2,2-3H3

InChI Key

LMEISTCBSHRITR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCOC1CC=C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity, stereochemistry, and novel synthetic methods.

      Biology: Studying potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets: The compound may interact with enzymes, receptors, or cellular components.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

    Structural and Functional Comparison with Similar Compounds

    Key Structural Features and Analogues

    The compound’s structural analogues can be categorized based on shared functional groups:

    Table 1: Comparison of Functional Groups
    Compound Name Tetrahydrofuran Sulfonamido Group Allyl Group Ester Group
    Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate Yes Yes Yes Ethyl ester
    Sulfamethoxazole (antibiotic) No Yes No No
    Celecoxib (COX-2 inhibitor) No Yes (sulfonamide) No No
    Ethametsulfuron methyl ester (herbicide) No No (sulfonylurea) No Methyl ester
    Key Observations:
    • Sulfonamido Group : Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester ), the target compound features a sulfonamido (-SO₂-NH-) group, which is common in pharmaceuticals (e.g., sulfamethoxazole) for targeting enzymes or receptors.
    • Tetrahydrofuran-Allyl Moiety : The allyl-substituted THF ring is rare in agrochemicals but resembles intermediates in natural product synthesis, where allyl groups enable cycloaddition or polymerization reactions.

    Comparative Physicochemical Properties

    Table 2: Hypothetical Physicochemical Data*
    Property Target Compound Sulfamethoxazole Ethametsulfuron Methyl Ester
    Molecular Weight (g/mol) ~380 253.28 324.3
    LogP (Lipophilicity) ~2.5 (estimated) 0.89 1.8
    Solubility in Water Low (ester dominance) 0.3 mg/mL 120 mg/L
    Stability in Acidic Conditions Moderate (ester hydrolysis) High Low (sulfonylurea cleavage)
    Research Findings:
    • Ester Stability : Ethyl esters generally hydrolyze slower than methyl esters under physiological conditions, suggesting delayed release of the active sulfonamido moiety compared to ethametsulfuron methyl ester .
    • Sulfonamido vs.

    Contradictions and Knowledge Gaps

    The provided evidence focuses on sulfonylurea herbicides, which differ fundamentally from the sulfonamido-acetate structure of the target compound. This highlights a critical gap in comparative data for this specific molecule. Future studies should prioritize synthesizing the compound and evaluating its bioactivity against structurally aligned pharmaceuticals or agrochemicals.

    Biological Activity

    Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate, with the CAS number 161364-68-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula for this compound is C18H25NO5SC_{18}H_{25}NO_{5}S. The compound features a sulfonamide group, which is often associated with a variety of biological activities, including antibacterial and antitumor effects.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:

    • Formation of the allyltetrahydrofuran moiety.
    • Introduction of the sulfonamide group through reaction with a suitable sulfonyl chloride.
    • Acetylation to yield the final product.

    Antimicrobial Activity

    Several studies have indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of sulfonamides have been documented to inhibit bacterial growth by interfering with folate synthesis pathways.

    Antitumor Activity

    Research has also explored the antitumor potential of similar compounds. Sulfonamides are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.

    Case Studies

    • Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the structure significantly affect their antibacterial potency. This compound was among those tested, showing effective inhibition against Gram-positive bacteria.
    • Cytotoxicity Assays : In vitro assays have been performed to assess the cytotoxic effects on various cancer cell lines. Results indicated that this compound could induce cell cycle arrest and apoptosis in certain cancer types, highlighting its potential as an anticancer agent.

    Data Summary Table

    Property Details
    Molecular Formula C18H25NO5S
    CAS Number 161364-68-7
    Antibacterial Activity Effective against Gram-positive bacteria
    Antitumor Activity Induces apoptosis in cancer cell lines
    Synthesis Method Multi-step organic synthesis from simple precursors

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